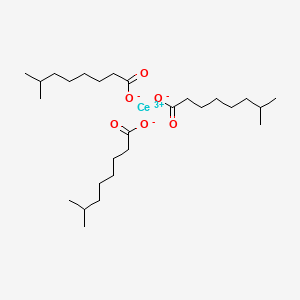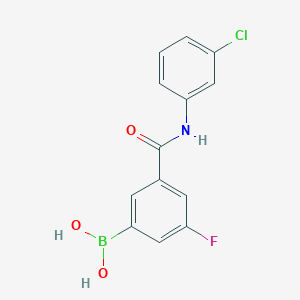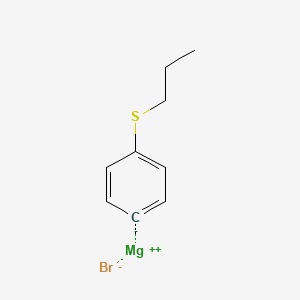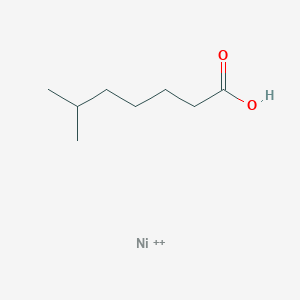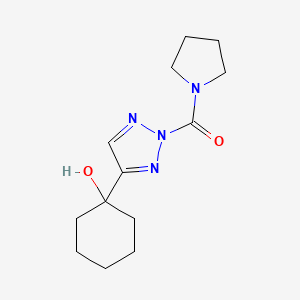
(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other suitable methods.
Attachment of the Pyrrolidinyl Group: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of triazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
The potential medicinal applications of this compound include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is known for its ability to inhibit various enzymes and proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The cyclohexyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)methanone
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups. The presence of the cyclohexyl, triazole, and pyrrolidinyl groups provides a unique chemical environment that can lead to distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[4-(1-hydroxycyclohexyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O2/c18-12(16-8-4-5-9-16)17-14-10-11(15-17)13(19)6-2-1-3-7-13/h10,19H,1-9H2 |
InChI-Schlüssel |
FQTHRUANCQWFQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=NN(N=C2)C(=O)N3CCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


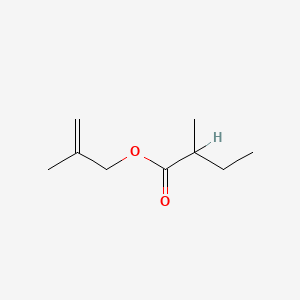
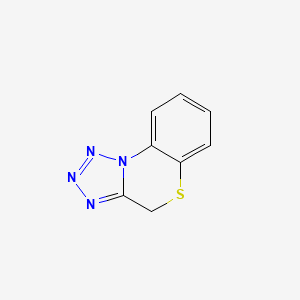

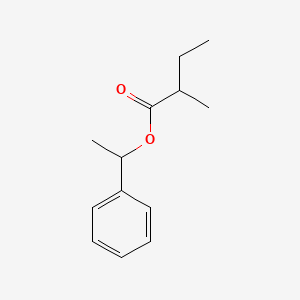
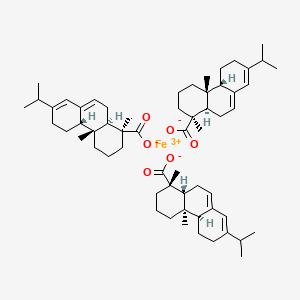
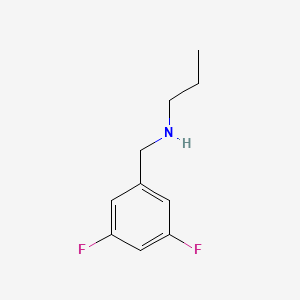
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
